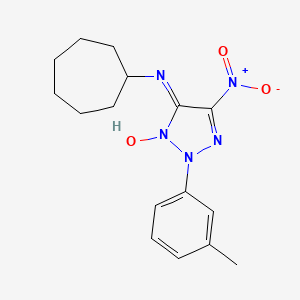![molecular formula C21H26N2O3 B4187398 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4187398.png)
2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as MPMPA, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide is not fully understood, but it is thought to involve inhibition of the Akt/mTOR pathway, which is involved in cell growth and survival. 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its specificity for the Akt/mTOR pathway, which makes it a useful tool for studying this pathway. Additionally, 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound to use in research. One limitation of using 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in treating various types of cancer and to elucidate its mechanism of action. Additionally, 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have neuroprotective effects, suggesting that it may have potential for the treatment of neurological disorders. Further studies are needed to determine its efficacy in these applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide and to determine its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been studied for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential as an anti-cancer agent. Additionally, 2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-11-13-23(14-12-16)18-5-3-17(4-6-18)22-21(24)15-26-20-9-7-19(25-2)8-10-20/h3-10,16H,11-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMJINTLPFIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxyphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-bromophenyl)-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4187336.png)
![N-(2-hydroxyethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-(2-thienyl)propanamide](/img/structure/B4187341.png)
![N-1,3-benzodioxol-5-yl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187349.png)


![ethyl 2-({[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4187374.png)
![2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide](/img/structure/B4187376.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4187378.png)
![N-[2-(cyclohexylthio)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4187379.png)
![N-benzyl-2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4187380.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187393.png)

![methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B4187399.png)